2-(1-Chloroethyl)-1-methyl-4-nitrobenzene
Overview
Description
Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .
Synthesis Analysis
The synthesis of chloroethyl chloroformates involves maintaining the temperature for 2 hours between 20° and 25° C after the chloroformate has been added . The NMR analysis of the reaction medium at this time indicates that the final product has been formed with a yield of 96.3% .Molecular Structure Analysis
The molecular structure of a compound similar to “2-(1-Chloroethyl)-1-methyl-4-nitrobenzene”, known as 2-(1-Chloroethyl)-5-(trifluoromethyl)aniline, has been analyzed . The molecular formula is C9H9ClF3N and the molecular weight is 223.62 g/mol .Chemical Reactions Analysis
Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry . They react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “2-(1-Chloroethyl)-1-methyl-4-nitrobenzene”, known as 1-Chloroethyl acetate, have been analyzed . The molecular weight is 122.55 g/mol and it has a rotatable bond count of 2 .Scientific Research Applications
Electrochemical Reduction Applications
The compound is a focus in the study of electrochemical reductions at carbon cathodes. Research has demonstrated that 1-(2-chloroethyl)-2-nitrobenzene undergoes electrochemical reductions leading to the production of 1-nitro-2-vinylbenzene and 1H-indole. The study highlights the potential of these reactions in electrosynthetic routes, significantly contributing to the field of organic electrosynthesis (Du & Peters, 2010).
Structural Analysis
In the realm of crystallography, 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene, particularly its variants like 2,6-Dichloro-4-nitrotoluene, are studied for their crystalline structure and properties. The research emphasizes the atomic arrangements and interactions, such as weak hydrogen bonding, contributing to the understanding of molecular structures and their implications (Medjroubi et al., 2017).
Organic Synthesis
The compound is instrumental in organic synthesis, particularly in the formation of azo group-containing Schiff base ligands. These ligands are later utilized in synthesizing metal complexes, which are then studied for their spectroscopic, thermal, and magnetic properties, indicating the compound's versatility in synthetic chemistry (Ahmadi & Amani, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(1-chloroethyl)-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQORBRZHAWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.